3-(Piperidin-1-ylmethyl)benzoic acid
Overview
Description
3-(Piperidin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C13H17NO2 . It is used in various scientific research and development activities .
Molecular Structure Analysis
The InChI code for 3-(Piperidin-1-ylmethyl)benzoic acid is1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-(Piperidin-1-ylmethyl)benzoic acid has a molecular weight of 219.28 . The storage temperature is typically 2-8°C .Scientific Research Applications
Metabolism in Antidepressants
The compound 3-(Piperidin-1-ylmethyl)benzoic acid, also known as Lu AA34443, is a metabolite of the antidepressant Lu AA21004. It is formed through oxidative metabolism involving cytochrome P450 enzymes, specifically CYP2D6, and further processed by alcohol and aldehyde dehydrogenases. This highlights its role in drug metabolism and potential implications in pharmacokinetics and pharmacodynamics of antidepressants (Hvenegaard et al., 2012).
Synthesis of Spirooxindoles
3-(Piperidin-1-ylmethyl)benzoic acid is utilized in the synthesis of spirooxindoles, compounds with potential pharmacological properties. A study demonstrated the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine using 4-(trifluoromethyl)benzoic acid, a process that leads to the formation of spirooxindoles bearing 3-substituted oxindole moieties (Du et al., 2017).
Synthesis of Hybrid Compounds
The compound was used in the synthesis of hybrid systems containing pharmacophoric fragments of reagents, indicating its utility in creating new chemical entities with potential therapeutic benefits (Ivanova et al., 2019).
Study of Hydrogen-Bonded Interactions
In a study of hydrogen-bonded interactions, 3-(Piperidin-1-ylmethyl)benzoic acid was involved in the formation of a crystalline complex, providing insights into molecular interactions and crystal engineering (Dega-Szafran et al., 2017).
Anti-Fatigue Effects
Benzamide derivatives synthesized from reactions involving substituted benzoic acids and piperidine, including 3-(Piperidin-1-ylmethyl)benzoic acid, have shown potential anti-fatigue effects. These compounds could play a role in developing treatments for fatigue-related conditions (Wu et al., 2014).
Co-crystallization Studies
3-(Piperidin-1-ylmethyl)benzoic acid has been involved in co-crystallization studies, offering insights into crystal formation, polymorphism, and potential applications in material science (Lemmerer et al., 2012).
Safety And Hazards
The compound is classified as hazardous, with potential risks including skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
3-(piperidin-1-ylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXWGRXBYZGOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328312 | |
Record name | 3-(piperidin-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)benzoic acid | |
CAS RN |
158861-24-6 | |
Record name | 3-(piperidin-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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